(S)-4-Methoxybutan-2-amine hydrochloride (S)-4-Methoxybutan-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1380094-24-5
VCID: VC7114382
InChI: InChI=1S/C5H13NO.ClH/c1-5(6)3-4-7-2;/h5H,3-4,6H2,1-2H3;1H/t5-;/m0./s1
SMILES: CC(CCOC)N.Cl
Molecular Formula: C5H14ClNO
Molecular Weight: 139.62

(S)-4-Methoxybutan-2-amine hydrochloride

CAS No.: 1380094-24-5

Cat. No.: VC7114382

Molecular Formula: C5H14ClNO

Molecular Weight: 139.62

* For research use only. Not for human or veterinary use.

(S)-4-Methoxybutan-2-amine hydrochloride - 1380094-24-5

Specification

CAS No. 1380094-24-5
Molecular Formula C5H14ClNO
Molecular Weight 139.62
IUPAC Name (2S)-4-methoxybutan-2-amine;hydrochloride
Standard InChI InChI=1S/C5H13NO.ClH/c1-5(6)3-4-7-2;/h5H,3-4,6H2,1-2H3;1H/t5-;/m0./s1
Standard InChI Key LAUQKFDITNPVCD-JEDNCBNOSA-N
SMILES CC(CCOC)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Descriptors

(S)-4-Methoxybutan-2-amine hydrochloride has the molecular formula C₅H₁₄ClNO and a molecular weight of 139.62 g/mol . Its IUPAC name, (2S)-4-methoxybutan-2-amine;hydrochloride, reflects the stereochemistry and functional groups. The compound’s chiral center at the second carbon distinguishes it from its (R)-enantiomer, which may exhibit divergent biological or chemical behaviors.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₅H₁₄ClNO
Molecular Weight139.62 g/mol
IUPAC Name(2S)-4-methoxybutan-2-amine;hydrochloride
SMILESCC@@HN.Cl
InChIKeyLAUQKFDITNPVCD-JEDNCBNOSA-N

Stereochemical Features

The (S)-configuration is critical for interactions with biological targets, as enantiomers often differ in pharmacological activity. The methoxy group (-OCH₃) at the fourth carbon introduces electron-donating effects, influencing reactivity and solubility . The hydrochloride salt formation, achieved via treatment with hydrogen chloride, improves crystallinity and shelf life.

Synthesis and Production

Synthetic Pathways

The synthesis of (S)-4-Methoxybutan-2-amine hydrochloride typically involves a multi-step process starting from chiral precursors.

Hydrogenation and Deprotection

A documented method begins with (2S)-N-benzyl-4-methoxy-N-[(1S)-1-phenylethyl]butan-2-amine, which undergoes catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas. This step removes the benzyl protecting group, yielding the free amine intermediate. Subsequent treatment with hydrogen chloride (HCl) in an organic solvent produces the hydrochloride salt.

Alternative Routes

Alternative approaches may start with (S)-4-methoxybutan-2-ol, where the hydroxyl group is converted to an amine via amination using reagents like ammonia or alkylamines. Industrial-scale production employs continuous flow reactors to optimize yield and purity, though specific protocols remain proprietary.

Physicochemical Properties

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and mass spectrometry confirm structural integrity. For the free base (C₅H₁₃NO), the ¹H NMR spectrum displays signals for the methoxy group (δ 3.3 ppm), chiral center hydrogens (δ 2.7–3.0 ppm), and amine protons (δ 1.6 ppm) .

Applications in Pharmaceutical Research

Role in Chiral Synthesis

Chiral amines like (S)-4-Methoxybutan-2-amine hydrochloride are pivotal in synthesizing enantiopure pharmaceuticals. For example, they serve as building blocks for β-blockers and antidepressants, where stereochemistry dictates therapeutic efficacy.

Case Study: Neurotransmitter Analogues

Preliminary studies suggest that structural analogs of this compound interact with dopamine receptors, modulating neurotransmission in vitro . While direct evidence for (S)-4-Methoxybutan-2-amine hydrochloride’s bioactivity is sparse, its scaffold is being explored in central nervous system (CNS) drug discovery .

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